molecular formula C26H31N5O2 B2476793 8-((3,3-DIPHENYLPROPYL)AMINO)-3-METHYL-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 585562-37-4

8-((3,3-DIPHENYLPROPYL)AMINO)-3-METHYL-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2476793
CAS No.: 585562-37-4
M. Wt: 445.567
InChI Key: SPPSHBPYCBAGOL-UHFFFAOYSA-N
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Description

8-((3,3-DIPHENYLPROPYL)AMINO)-3-METHYL-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C26H31N5O2. This compound is part of the purine family, which is known for its significant biological activities. The structure includes a purine core substituted with various functional groups, making it a versatile molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3,3-DIPHENYLPROPYL)AMINO)-3-METHYL-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with 3,3-diphenylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents like dichloromethane or ethanol are often used, and the reaction mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-((3,3-DIPHENYLPROPYL)AMINO)-3-METHYL-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

8-((3,3-DIPHENYLPROPYL)AMINO)-3-METHYL-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-((3,3-DIPHENYLPROPYL)AMINO)-3-METHYL-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate
  • N-(3,3-Diphenylpropyl) aminoethyl esters of 1,4-dihydro-2

Uniqueness

8-((3,3-DIPHENYLPROPYL)AMINO)-3-METHYL-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research .

Properties

IUPAC Name

8-(3,3-diphenylpropylamino)-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c1-3-4-11-18-31-22-23(30(2)26(33)29-24(22)32)28-25(31)27-17-16-21(19-12-7-5-8-13-19)20-14-9-6-10-15-20/h5-10,12-15,21H,3-4,11,16-18H2,1-2H3,(H,27,28)(H,29,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPSHBPYCBAGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1NCCC(C3=CC=CC=C3)C4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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